molecular formula C25H24N4O4 B11576724 (2E)-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

(2E)-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

Cat. No.: B11576724
M. Wt: 444.5 g/mol
InChI Key: UONOARSDGXFDER-XMHGGMMESA-N
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Description

The compound “(2E)-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile” is a complex organic molecule that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylphenol, 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine, and morpholine. The key steps could involve:

    Formation of the pyrido[1,2-a]pyrimidine core: This might involve cyclization reactions under acidic or basic conditions.

    Attachment of the dimethylphenoxy group: This could be achieved through nucleophilic substitution reactions.

    Formation of the enenitrile group: This might involve condensation reactions with appropriate nitrile precursors.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of the phenoxy and pyrimidine groups might make it susceptible to oxidation.

    Reduction: The nitrile and carbonyl groups could be reduced under appropriate conditions.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets could include kinases, proteases, or DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidines: Other compounds in this class with similar core structures.

    Phenoxy derivatives: Compounds with phenoxy groups attached to various scaffolds.

    Enenitriles: Molecules with similar nitrile functionalities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Compared to other similar compounds, it might exhibit distinct pharmacological properties or chemical reactivity.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

(E)-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C25H24N4O4/c1-16-11-17(2)13-20(12-16)33-23-21(25(31)29-6-4-5-18(3)22(29)27-23)14-19(15-26)24(30)28-7-9-32-10-8-28/h4-6,11-14H,7-10H2,1-3H3/b19-14+

InChI Key

UONOARSDGXFDER-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N3CCOCC3)OC4=CC(=CC(=C4)C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N3CCOCC3)OC4=CC(=CC(=C4)C)C

Origin of Product

United States

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